4'-Bromo-2-morpholinomethyl benzophenone
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Overview
Description
4’-Bromo-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol . It is also known by its IUPAC name, (4-bromophenyl)[2-(4-morpholinylmethyl)phenyl]methanone . This compound is characterized by the presence of a bromine atom, a morpholinomethyl group, and a benzophenone core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2-morpholinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with morpholine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromobenzophenone and morpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Procedure: The reactants are mixed and heated to a specific temperature, typically around 80-100°C, for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 4’-Bromo-2-morpholinomethyl benzophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2-morpholinomethyl benzophenone may involve more efficient and scalable methods. These methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzophenone core can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions produce oxidized or reduced derivatives of the original compound .
Scientific Research Applications
4’-Bromo-2-morpholinomethyl benzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: Research into potential pharmaceutical applications of 4’-Bromo-2-morpholinomethyl benzophenone is ongoing. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The bromine atom and morpholinomethyl group play crucial roles in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-4’-morpholinomethyl benzophenone: This compound has a similar structure but with a fluorine atom instead of a hydrogen atom at the 2-position of the benzophenone core.
4-Bromo-N-(2-methylphenyl)benzamide: This compound features a benzamide group instead of a morpholinomethyl group, leading to different chemical properties and reactivity.
Uniqueness
4’-Bromo-2-morpholinomethyl benzophenone stands out due to its unique combination of a bromine atom, a morpholinomethyl group, and a benzophenone core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
(4-bromophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCXIHABRLSHGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643535 |
Source
|
Record name | (4-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-32-8 |
Source
|
Record name | (4-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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